Ethyl 2,6-dichloro-3-methylbenzoate
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Overview
Description
Ethyl 2,6-dichloro-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-3-methylbenzoate typically involves the esterification of 2,6-dichloro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-dichloro-3-methylbenzoic acid+ethanolacid catalystethyl 2,6-dichloro-3-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is 2,6-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major products are 2,6-dichloro-3-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,6-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dichlorobenzoate: Similar structure but lacks the methyl group.
Methyl 2,6-dichloro-3-methylbenzoate: Similar structure but has a methyl ester instead of an ethyl ester.
2,6-Dichloro-3-methylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the combination of its chlorine atoms, methyl group, and ethyl ester functional group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2O2 |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
ZUSYJIVJYYGIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)Cl |
Origin of Product |
United States |
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